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Compound of Interest

Compound Name: 6-O-(Triisopropylsilyl)-D-galactal

Cat. No.: B066657 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the proposed reaction mechanisms for

6-O-(Triisopropylsilyl)-D-galactal, a key intermediate in modern carbohydrate chemistry. The

document includes protocols for its use in glycosylation and epoxidation reactions, supported

by quantitative data from related systems and illustrative diagrams to clarify reaction pathways

and experimental workflows.

Introduction
6-O-(Triisopropylsilyl)-D-galactal is a protected galactal derivative widely employed in the

synthesis of complex oligosaccharides and glycoconjugates. The triisopropylsilyl (TIPS) group

at the 6-position offers steric bulk and stability, allowing for selective reactions at other positions

of the galactal scaffold. This document outlines the proposed mechanisms for two principal

reactions of this compound: the Ferrier rearrangement for the synthesis of 2,3-unsaturated

glycosides and the epoxidation of the double bond to form reactive 1,2-anhydrosugars.

Proposed Reaction Mechanisms
Ferrier Rearrangement (Glycosylation)
The Ferrier rearrangement is a powerful tool for the formation of 2,3-unsaturated glycosides

from glycals. In the case of 6-O-(Triisopropylsilyl)-D-galactal, the reaction is typically

promoted by a Lewis acid.
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The proposed mechanism involves the following steps:

Activation of the Glycal: The Lewis acid coordinates to the endocyclic oxygen atom of the

galactal, facilitating the departure of the C3-hydroxyl group (or a suitable leaving group if

further derivatized).

Formation of an Allyloxocarbenium Ion: The departure of the leaving group from C3 results in

the formation of a delocalized allyloxocarbenium ion intermediate. This intermediate is

stabilized by resonance, with the positive charge distributed between C1 and C3.

Nucleophilic Attack: A nucleophile (e.g., an alcohol, thiol, or another sugar) attacks the

anomeric carbon (C1) of the allyloxocarbenium ion. This attack is typically highly

stereoselective.

Product Formation: The attack of the nucleophile leads to the formation of the 2,3-

unsaturated glycoside with the concomitant release of the Lewis acid.
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Caption: Proposed mechanism for the Lewis acid-catalyzed Ferrier rearrangement.
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Epoxidation
Epoxidation of the electron-rich double bond in 6-O-(Triisopropylsilyl)-D-galactal yields a 1,2-

anhydrosugar, a versatile intermediate for the synthesis of various glycosides. A common

method for this transformation is the use of dimethyldioxirane (DMDO), which can be generated

in situ.

The proposed mechanism is a concerted process:

Approach of the Reagent: The DMDO molecule approaches the face of the double bond of

the galactal.

Concerted Oxygen Transfer: In a single step, the oxygen atom of the dioxirane is transferred

to the double bond, forming the epoxide ring. Simultaneously, the dioxirane is converted to

acetone. This concerted mechanism ensures that the stereochemistry of the substituents on

the double bond is retained in the product. The stereoselectivity of the epoxidation (i.e.,

formation of the α-gluco or β-manno epoxide) is influenced by the directing effects of the

substituents on the pyranose ring. For galactal derivatives, the α-epoxide is often the major

product.
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Caption: Concerted mechanism for the epoxidation of 6-O-TIPS-D-galactal with DMDO.

Quantitative Data
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The following tables summarize representative quantitative data for Ferrier rearrangement and

epoxidation reactions of protected glycals. While specific data for 6-O-(Triisopropylsilyl)-D-
galactal is limited in the literature, the presented data from analogous systems provide

valuable insights into expected yields and selectivities.

Table 1: Ferrier Rearrangement of Protected Glycals

Glycal
Donor

Nucleophile Lewis Acid Solvent Yield (%) α:β Ratio

3,4,6-Tri-O-

acetyl-D-

glucal

Methanol SnCl₄ CH₂Cl₂ 83 86:14

3,4,6-Tri-O-

acetyl-D-

glucal

Isopropanol BF₃·OEt₂ CH₂Cl₂ 95 >95:5

3,4,6-Tri-O-

acetyl-D-

galactal

Diosgenin FeCl₃ CH₂Cl₂ High >10:1 (α)

C3-Silyl

Glucal
Isopropanol AlCl₃ CH₂Cl₂ 67 Major α

C3-Silyl

Glucal

Galactoside

(6-OH)
AlCl₃ CH₂Cl₂ Good Exclusive α

Table 2: Epoxidation of Protected Glycals
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Glycal
Substrate

Epoxidizing
Agent

Solvent
System

Yield (%)
Product(s)
(Ratio)

3,4,6-Tri-O-

benzyl-D-galactal
DMDO (in situ)

CH₂Cl₂/aq.

NaHCO₃
99

1,2-Anhydro-α-

D-

galactopyranose

(100%)

3,4,6-Tri-O-

acetyl-D-glucal
DMDO (in situ)

CH₂Cl₂/aq.

NaHCO₃
87

α-gluco:β-manno

(7:1)

Experimental Protocols
The following are representative protocols for the synthesis and reaction of 6-O-
(Triisopropylsilyl)-D-galactal.

Synthesis of 6-O-(Triisopropylsilyl)-D-galactal
Materials:

D-Galactal

Triisopropylsilyl chloride (TIPSCl)

Pyridine

Dichloromethane (DCM), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

To a solution of D-galactal (1.0 eq) in anhydrous pyridine at 0 °C, add triisopropylsilyl

chloride (1.1 eq) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃

solution.

Extract the mixture with dichloromethane (3x).

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter and concentrate the solution under reduced pressure.

Purify the crude product by silica gel column chromatography to afford 6-O-
(Triisopropylsilyl)-D-galactal.

Protocol for Ferrier Glycosylation
Materials:

6-O-(Triisopropylsilyl)-D-galactal

Alcohol nucleophile (e.g., a protected monosaccharide, 2.0 eq)

Lewis acid (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂), 0.2 eq)

Anhydrous dichloromethane (DCM)

Molecular sieves (4 Å), activated

Triethylamine (Et₃N)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:
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To a flame-dried flask under an inert atmosphere (argon or nitrogen), add 6-O-
(Triisopropylsilyl)-D-galactal (1.0 eq), the alcohol nucleophile (2.0 eq), and activated 4 Å

molecular sieves in anhydrous DCM.

Cool the mixture to -20 °C.

Add the Lewis acid (e.g., BF₃·OEt₂) dropwise to the stirred suspension.

Stir the reaction at -20 °C and monitor its progress by TLC.

Upon completion, quench the reaction by adding triethylamine.

Allow the mixture to warm to room temperature, dilute with DCM, and wash with saturated

aqueous NaHCO₃ solution and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the residue by silica gel column chromatography to yield the 2,3-unsaturated

glycoside.

Protocol for Epoxidation with in situ Generated DMDO
Materials:

6-O-(Triisopropylsilyl)-D-galactal

Oxone® (potassium peroxymonosulfate)

Acetone

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Anhydrous sodium sulfite (Na₂SO₃)

Procedure:
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In a round-bottom flask, dissolve 6-O-(Triisopropylsilyl)-D-galactal (1.0 eq) in a biphasic

mixture of DCM and saturated aqueous NaHCO₃.

Add acetone (typically 10% of the DCM volume).

Cool the vigorously stirred mixture to 0 °C in an ice bath.

In a separate flask, dissolve Oxone® (2.0 eq) in water.

Add the Oxone® solution dropwise to the reaction mixture over 15-20 minutes, maintaining

the temperature at 0 °C.

Continue vigorous stirring at 0 °C for 30 minutes, then allow the reaction to warm to room

temperature and stir for an additional 2-6 hours, monitoring by TLC.

Once the starting material is consumed, separate the organic phase.

Extract the aqueous phase with DCM (2x).

Combine the organic layers and dry over anhydrous Na₂SO₃.

Filter and concentrate under reduced pressure to obtain the crude 1,2-anhydro-6-O-

(triisopropylsilyl)-D-galactose. The product is often used in the next step without further

purification.

Experimental Workflow
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Caption: General experimental workflow for reactions of 6-O-TIPS-D-galactal.

To cite this document: BenchChem. [Application Notes and Protocols for 6-O-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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